molecular formula C22H20N2O2 B4906158 3-METHYL-4-(4-METHYLBENZYL)-1-(2-QUINOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

3-METHYL-4-(4-METHYLBENZYL)-1-(2-QUINOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4906158
M. Wt: 344.4 g/mol
InChI Key: CMDBAZUQAJAMKH-UHFFFAOYSA-N
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Description

“3-METHYL-4-(4-METHYLBENZYL)-1-(2-QUINOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE” is a complex organic compound that belongs to the class of dihydropyrrole derivatives

Properties

IUPAC Name

3-methyl-4-[(4-methylphenyl)methyl]-1-quinolin-2-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-14-7-9-16(10-8-14)13-18-15(2)21(25)24(22(18)26)20-12-11-17-5-3-4-6-19(17)23-20/h3-12,15,18H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDBAZUQAJAMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N(C1=O)C2=NC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-METHYL-4-(4-METHYLBENZYL)-1-(2-QUINOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the quinoline moiety: This step might involve a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound.

    Substitution reactions:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrolidinedione derivatives.

    Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrolidinedione derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “3-METHYL-4-(4-METHYLBENZYL)-1-(2-QUINOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The quinoline moiety, for example, is known to intercalate with DNA, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylbenzyl)-1-(2-quinolyl)pyrrole-2,5-dione: Lacks the 3-methyl group.

    3-Methyl-1-(2-quinolyl)dihydro-1H-pyrrole-2,5-dione: Lacks the 4-(4-methylbenzyl) group.

Uniqueness

The unique combination of the 3-methyl, 4-(4-methylbenzyl), and 1-(2-quinolyl) groups in “3-METHYL-4-(4-METHYLBENZYL)-1-(2-QUINOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE” may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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